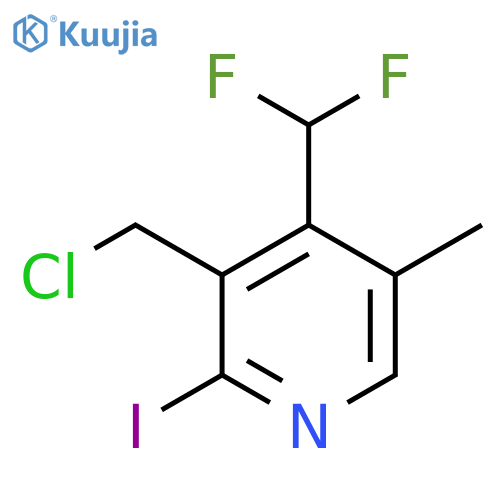Cas no 1805535-43-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine)

1805535-43-6 structure
商品名:3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
CAS番号:1805535-43-6
MF:C8H7ClF2IN
メガワット:317.502160310745
CID:4893078
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine
-
- インチ: 1S/C8H7ClF2IN/c1-4-3-13-8(12)5(2-9)6(4)7(10)11/h3,7H,2H2,1H3
- InChIKey: SJWKHSGXINMOSN-UHFFFAOYSA-N
- ほほえんだ: IC1C(CCl)=C(C(F)F)C(C)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 12.9
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029023112-250mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A029023112-500mg |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
| Alichem | A029023112-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine |
1805535-43-6 | 95% | 1g |
$3,155.55 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
1805535-43-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-iodo-5-methylpyridine) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
